1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]-
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Overview
Description
1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- is a chemical compound with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.2153 g/mol . It is also known by other names such as N-Aminoethylpiperidine, N-(2-Aminoethyl)piperidine, and 1-(2-Aminoethyl)piperidine . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge .
Preparation Methods
The synthesis of 1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- can be achieved through various synthetic routes. One common method involves the reaction of β-piperidinoalanine with benzoyl chloride under Schotten–Baumann reaction conditions to yield N-[(1-carboxy)-2-(1-piperidinyl)-ethyl]benzamide . This intermediate can then be further reacted with pivaloyl chloride to form a mixed anhydride, which is subsequently reacted with piperidine to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine, which can then undergo dehydrohalogenation to afford a cyclic imine . Common reagents used in these reactions include oxidizing agents like calcium hypochlorite and reducing agents like hydrogen. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various compounds, including benzamide derivatives with strong opioid analgesic activity . In biology and medicine, it is studied for its potential interactions with receptors in the central nervous system, which may lead to the development of new therapeutic agents . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of drugs and other bioactive molecules .
Mechanism of Action
The mechanism of action of 1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- involves its interaction with molecular targets and pathways in the body. For instance, it may interact with opioid receptors in the central nervous system, leading to analgesic effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- can be compared with other similar compounds such as N-(2-Aminoethyl)piperidine and 1-(2-Aminoethyl)piperidine . These compounds share similar structural features, including the presence of a piperidine ring and an aminoethyl group. 1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- is unique in its specific arrangement of functional groups, which may confer distinct chemical and biological properties .
Conclusion
1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of various bioactive molecules and therapeutic agents. Further research into its properties and applications may lead to new discoveries and advancements in multiple scientific fields.
Properties
CAS No. |
62350-68-9 |
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Molecular Formula |
C14H29N3 |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-(2-piperidin-1-ylethyl)ethanamine |
InChI |
InChI=1S/C14H29N3/c1-3-9-16(10-4-1)13-7-15-8-14-17-11-5-2-6-12-17/h15H,1-14H2 |
InChI Key |
SLMNDIYPPRDYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNCCN2CCCCC2 |
Origin of Product |
United States |
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